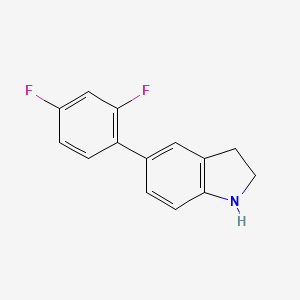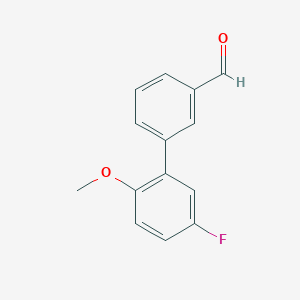![molecular formula C13H11F2NO B7847864 3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7847864.png)
3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine is a chemical compound characterized by its unique structure, which includes a biphenyl core with two fluorine atoms and a methoxy group attached to the benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, where a boronic acid derivative of the biphenyl core is coupled with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. This method also minimizes waste and enhances the efficiency of the production process.
化学反应分析
Types of Reactions: 3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides like lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are used.
Major Products Formed:
Oxidation: Formation of biphenylquinones.
Reduction: Formation of diamines.
Substitution: Formation of halogenated biphenyls and methoxy-substituted biphenyls.
科学研究应用
3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe for imaging biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacture of advanced materials and polymers.
作用机制
The mechanism by which 3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine is unique due to its specific substitution pattern on the biphenyl core. Similar compounds include:
3',4'-Dichloro-4-methoxy-[1,1'-biphenyl]-2-amine: Similar structure but with chlorine atoms instead of fluorine.
4-Methoxy-[1,1'-biphenyl]-2-amine: Lacks the fluorine atoms.
3',4'-Difluoro-[1,1'-biphenyl]-2-amine: Lacks the methoxy group.
These compounds differ in their electronic properties and reactivity, making this compound distinct in its applications and behavior.
属性
IUPAC Name |
2-(3,4-difluorophenyl)-5-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-17-9-3-4-10(13(16)7-9)8-2-5-11(14)12(15)6-8/h2-7H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJGVRWMTURJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
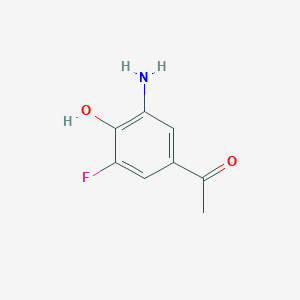
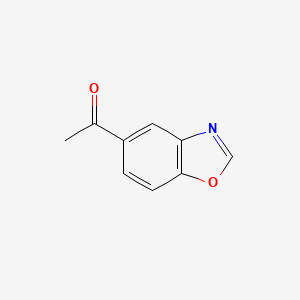
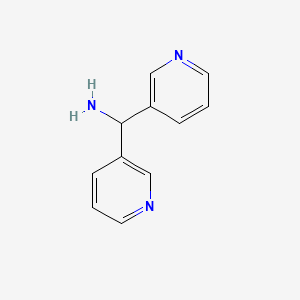
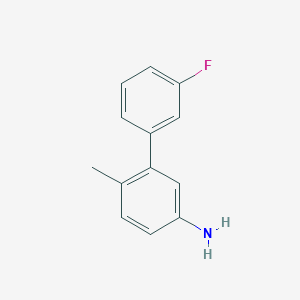
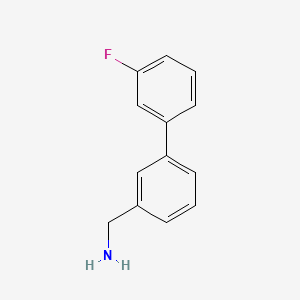
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7847817.png)
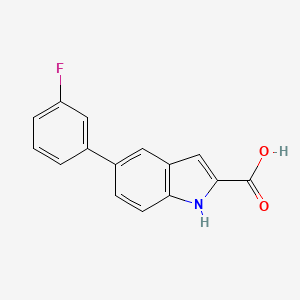
![(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7847839.png)
![2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847847.png)
![(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7847854.png)
![2-[3-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847862.png)
![[4-(2,4-Difluorophenyl)phenyl]methanamine](/img/structure/B7847866.png)
